2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-propyl-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(14)12-13/h3-6H,2,7H2,1H3,(H,12,14) |
InChI Key |
RXTLPNRMBKSCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Approach
This method employs a one-pot synthesis using phenacyl bromides, thiosemicarbazide, and phthalic anhydride. For the 2-propyl derivative, propionaldehyde or propyl-substituted phenacyl bromide serves as the alkylating agent.
- Reactants :
- Propionaldehyde (1.0 eq)
- Thiosemicarbazide (1.2 eq)
- Phthalic anhydride (1.5 eq)
- Conditions : Reflux in acetic acid (80°C, 6–8 hours).
- Work-up : Precipitate the product via ice-cooling, filter, and recrystallize from ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| IR (cm⁻¹) | 1720 (C=O), 1649 (amide) | |
| ¹H NMR (δ, ppm) | 1.02 (t, 3H, CH₃), 2.45 (m, 2H, CH₂) | Adapted |
- Condensation of propionaldehyde with thiosemicarbazide forms a thiosemicarbazone intermediate.
- Cyclization with phthalic anhydride yields the phthalazine-dione core.
Alkylation of Phthalazine-1,4-dione Core
Direct N-alkylation of the phthalazine-dione scaffold introduces the propyl group.
- Reactants :
- 1,2,3,4-Tetrahydrophthalazine-1,4-dione (1.0 eq)
- Propyl bromide (1.5 eq)
- Conditions : K₂CO₃ (2.0 eq) in DMF, 60°C, 12 hours.
- Work-up : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–62% | |
| ¹³C NMR (δ, ppm) | 22.1 (CH₃), 43.8 (CH₂) |
Limitations : Competing O-alkylation may occur, requiring careful stoichiometric control.
Three-Component Coupling Reaction
Adapted from luminol synthesis, this route uses aldehydes, carbamates, and maleimides.
- Reactants :
- Propionaldehyde (1.0 eq)
- O-Benzyl carbamate (1.2 eq)
- Maleimide (1.0 eq)
- Conditions : NMP solvent, 120°C, 24–48 hours.
- Catalyst : Pd/C (8 mol%) for deprotection-aromatization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–78% | |
| Purity | >95% (HPLC) |
Advantages : High regioselectivity and compatibility with diverse alkyl groups.
Polymer-Supported Synthesis
Using nano-ZnO as a catalyst, this method enhances reaction efficiency.
- Reactants :
- Dicyanomethane (1.0 eq)
- Propionaldehyde (1.0 eq)
- Phthalazine-1,4-dione (1.0 eq)
- Conditions : Nano-ZnO (10 mol%), toluene, 90°C, 5 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–85% | |
| Catalyst Recovery | 92% |
- SEM : Confirms nano-ZnO morphology (particle size: 20–30 nm).
- XRD : Peaks at 2θ = 36.2°, 42.3° (ZnO phase).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Multicomponent | 68–75 | 6–8 h | Moderate | High |
| Alkylation | 55–62 | 12 h | Low | Moderate |
| Three-Component | 70–78 | 24–48 h | High | Low |
| Polymer-Supported | 80–85 | 5 h | Moderate | High |
Spectral Characterization Summary
Chemical Reactions Analysis
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Its anticonvulsant properties have been explored, showing promise in the treatment of epilepsy.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets. As a non-competitive antagonist of AMPA receptors, it binds to these receptors and inhibits their activity, thereby reducing excitatory neurotransmission. This mechanism is particularly relevant in the context of its anticonvulsant properties, where it helps to prevent seizures by modulating neuronal activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The phthalazine-1,4-dione core is common among analogs, but substituents critically determine their behavior:
Physicochemical Properties
- Solubility: SN’s sodium salt enhances aqueous solubility (>500 mg/mL), whereas luminol has poor solubility (<1 mg/mL at 66°F) . The propyl derivative likely has intermediate solubility due to its alkyl chain.
- Stability: Luminol is sensitive to air and oxidizers, emitting light upon reaction . SN and the propyl analog may share similar instability due to the dione moiety but require empirical validation.
- Safety Profiles: Luminol causes skin/eye irritation (H315, H319) . SN’s safety in murine models suggests low acute toxicity, but human data are lacking. Propyl derivatives may exhibit similar hazards due to structural similarities.
Key Research Findings and Gaps
The propyl variant’s activity in similar models remains unexplored.
Structural-Activity Relationships (SAR): Amino and ionic groups (SN) enhance anti-inflammatory effects, while alkyl chains (propyl) may optimize pharmacokinetics. Bulky substituents (e.g., phenyl) reduce solubility and bioavailability .
Analytical vs. Therapeutic Use: Luminol’s chemiluminescence contrasts with SN’s biological activity, demonstrating the scaffold’s versatility .
Biological Activity
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.22 g/mol
- IUPAC Name : 3-propyl-2H-phthalazine-1,4-dione
- CAS Number : 103724-41-0
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 3-propyl-2H-phthalazine-1,4-dione |
| CAS Number | 103724-41-0 |
The primary mechanism of action for 2-propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its role as a non-competitive antagonist of AMPA receptors. This interaction inhibits excitatory neurotransmission in the central nervous system (CNS), which is crucial for its anticonvulsant properties. By modulating neuronal activity, it can potentially prevent seizures and other neurological disorders .
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant effects by reducing the frequency and severity of seizures in animal models. Its effectiveness has been attributed to its ability to inhibit AMPA receptor activity, leading to decreased neuronal excitability.
Neuroprotective Effects
In addition to its anticonvulsant properties, 2-propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione has been explored for neuroprotective applications. Studies suggest it may protect neuronal cells from apoptosis induced by various stressors through modulation of cellular signaling pathways .
Anticancer Potential
Recent studies have highlighted the compound's potential in cancer therapy. It has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes involved in DNA repair mechanisms. Specifically, derivatives of tetrahydrophthalazine have been identified as potent inhibitors of PARP10 and PARP15 with IC50 values in the low micromolar range . This inhibition can lead to increased cancer cell death under certain conditions.
Case Studies and Research Findings
- Anticonvulsant Activity : In a controlled study involving animal models, administration of 2-propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione significantly reduced seizure episodes compared to control groups. The study concluded that the compound's ability to modulate AMPA receptor activity was central to its efficacy.
- Neuroprotection : A study investigating the neuroprotective effects showed that treatment with the compound could significantly reduce markers of oxidative stress and apoptosis in neuronal cultures exposed to toxic agents. This suggests a potential therapeutic role in neurodegenerative diseases .
- Cancer Research : In vitro studies demonstrated that modified versions of this compound had enhanced potency against various cancer cell lines by targeting PARP enzymes. The cyclobutyl derivative was particularly effective in rescuing cells from PARP10-induced apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
